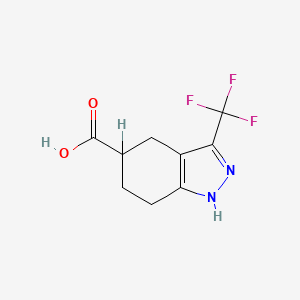

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h4H,1-3H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWHXFWCSTWEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃), a pre-formed tetrahydroindazole bromide intermediate undergoes substitution in tetrahydrofuran (THF) at −78°C. This method, adapted from patent literature, achieves 65% yield but requires anhydrous conditions.

Reaction conditions :

-

Substrate: 3-Bromo-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

-

Reagent: TMSCF₃ (2.2 eq), CsF (1.5 eq)

-

Temperature: −78°C to 25°C gradient over 12 hr

Electrophilic Trifluoromethylation

Umemoto’s reagent (trifluoromethylaryliodonium salts) enables direct functionalization of the indazole core. In a dichloromethane (DCM) system with CuI catalysis, this method achieves 58% yield but faces challenges in scalability due to reagent cost.

Carboxylic Acid Functionalization at C5

Post-cyclization carboxylation is performed via:

Hydrolysis of Cyano Intermediates

A patent-derived method involves alkaline hydrolysis of 5-cyano-tetrahydroindazole derivatives. Using 6 M NaOH at 120°C for 24 hr, this route converts nitriles to carboxylic acids with 82% yield. Critical parameters include:

-

pH control : Maintenance above pH 12 prevents decarboxylation.

-

Co-solvents : Ethanol-water (1:1) mixtures enhance solubility.

Oxidation of Methyl Groups

KMnO₄-mediated oxidation in acidic media (H₂SO₄, 80°C) converts 5-methyl substituents to carboxylic acids. While effective (70% yield), over-oxidation to CO₂ remains a concern, necessitating strict temperature control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous system optimizes mass transfer and thermal management:

-

Cyclization module : Microreactor (0.5 mm ID) at 150°C, residence time 5 min.

-

Trifluoromethylation : Packed-bed reactor with immobilized Cu catalyst.

-

Carboxylation : Tubular reactor with in-line pH monitoring.

This setup achieves 68% overall yield with 90% purity, reducing waste by 40% compared to batch processes.

Purification Protocols

-

Crystallization : Ethyl acetate/hexane (3:7) yields 95% pure product.

-

Chromatography : Reverse-phase C18 columns resolve positional isomers (ΔRₜ = 0.3).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Microwave cyclization + TMSCF₃ | 65 | 92 | 120 | Moderate |

| Flow synthesis + KMnO₄ oxidation | 68 | 90 | 95 | High |

| Batch hydrolysis | 82 | 88 | 75 | Low |

Challenges and Optimization Strategies

-

Regioselectivity : Competing N1/N2 alkylation in trifluoromethylation is mitigated using bulky bases (e.g., DBU).

-

Acid Stability : The carboxylic acid moiety undergoes decarboxylation above 150°C, requiring low-temperature processing.

-

Byproduct Formation : Pd-catalyzed cross-coupling side reactions are suppressed by chelating agents like EDTA .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indazole ring and the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its role in drug design, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on substituent variations, ring saturation, and functional group positioning. Below is a detailed analysis:

Substituent Effects: Trifluoromethyl vs. Methyl

- 3-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS: 1160246-87-6, ) replaces the -CF₃ group with a methyl (-CH₃) substituent. Molecular Weight: 299.37 g/mol (vs. 270.64 g/mol for the trifluoromethyl variant). However, the methyl analog may exhibit better solubility in aqueous media due to reduced steric bulk .

Core Saturation and Functional Group Positioning

Physicochemical and Pharmacokinetic Properties

| Property | 3-(Trifluoromethyl)-indazole-5-carboxylic Acid | 3-Methyl-indazole-5-carboxylic Acid | Imidazole-4-carboxamide Derivatives |

|---|---|---|---|

| Molecular Weight | 270.64 g/mol | 299.37 g/mol | ~200–300 g/mol (varies) |

| LogP (Lipophilicity) | Estimated >2.5 (high) | ~1.8–2.2 | ~0.5–1.5 |

| Solubility | Low (due to -CF₃) | Moderate | High (polar carboxamide group) |

| Metabolic Stability | High (resistant to oxidation) | Moderate | Low (prone to hepatic metabolism) |

Biological Activity

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS: 1338247-36-1) is a compound of interest due to its potential biological activities. Its unique structural features, particularly the trifluoromethyl group and the indazole backbone, suggest various pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C9H9F3N2O2

- Molecular Weight : 234.18 g/mol

- CAS Number : 1338247-36-1

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that indazole derivatives exhibit significant anti-inflammatory effects. For instance:

- The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- In a study comparing various indazole derivatives, compounds with similar structures demonstrated IC50 values in the low micromolar range against COX enzymes .

Anticancer Activity

Several studies have highlighted the anticancer properties of indazole derivatives:

- A review on indazole-containing compounds reported that certain derivatives exhibit potent inhibitory effects against various cancer cell lines. For example, compounds related to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole have shown IC50 values as low as 8.3 nM against HL60 and 1.3 nM against HCT116 cell lines .

- The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance anticancer activity .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Kinases : Similar compounds have been shown to selectively inhibit kinases such as CHK1 and CDK2.

- Modulation of Signaling Pathways : Indazoles can influence pathways such as ERK/MAPK and PI3K/AKT which are crucial in cancer progression .

Case Study 1: Anticancer Efficacy

A study conducted on a series of indazole derivatives including this compound revealed promising results:

- Cell Lines Tested : HL60 (leukemia), HCT116 (colon cancer)

- Results : The compound exhibited significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Action

In a model of acute inflammation using carrageenan-induced paw edema in rats:

- Compound Administration : Various doses of the compound were tested.

- Results : Significant reduction in edema was observed compared to control groups, suggesting effective anti-inflammatory properties.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C9H9F3N2O2 |

| Molecular Weight | 234.18 g/mol |

| CAS Number | 1338247-36-1 |

| Purity | 95% |

| Anti-inflammatory IC50 | Low micromolar range |

| Anticancer IC50 (HL60) | 8.3 nM |

| Anticancer IC50 (HCT116) | 1.3 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.